N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16299567
Molecular Formula: C20H17ClN6O3S
Molecular Weight: 456.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17ClN6O3S |
|---|---|
| Molecular Weight | 456.9 g/mol |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H17ClN6O3S/c1-29-17-5-4-13(9-15(17)21)24-18(28)12-31-20-26-25-19(16-10-22-6-7-23-16)27(20)11-14-3-2-8-30-14/h2-10H,11-12H2,1H3,(H,24,28) |
| Standard InChI Key | SEUUOISQSSPMQU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4)Cl |
Introduction
The compound N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic molecule featuring a triazole ring, a furan ring, and a pyrazine ring, along with a chlorinated phenyl group. This structure suggests potential biological activities due to the presence of these functional groups.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including the formation of the triazole ring through azide-alkyne cycloaddition or similar methods. Common reagents include azides, alkynes, and various catalysts or bases to facilitate the reactions.
Biological Activities
Compounds with similar structures have shown potential biological activities, including anticancer and antifungal properties. The presence of a triazole ring, in particular, is associated with a wide range of biological activities due to its ability to interact with various biological targets.
Research Findings
While specific research findings on this exact compound are not available, related compounds have demonstrated significant biological activities. For instance, compounds with triazole and furan rings have shown cytotoxic effects against cancer cell lines and antifungal activities against various fungal strains.
Potential Applications
Given its structural features, this compound could be a candidate for further pharmacological studies, particularly in the areas of oncology and infectious diseases. Its potential to interact with biological targets suggests it may exhibit therapeutic properties.
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide | C20H17ClN4O4S | 444.9 g/mol | Potential anticancer |
| N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Not specified | Not specified | Potential anticancer |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Not specified | Not specified | Anti-inflammatory |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume